Octane-d18

Catalog No.
S1518829
CAS No.
17252-77-6
M.F
C8H18
M. Wt
132.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octane-d18

CAS Number

17252-77-6

Product Name

Octane-d18

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane

Molecular Formula

C8H18

Molecular Weight

132.34 g/mol

InChI

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

TVMXDCGIABBOFY-VAZJTQEUSA-N

SMILES

CCCCCCCC

Canonical SMILES

CCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Chemical and Physical Properties

  • Isotope labeling: (2H18)Octane acts as a isotopically labeled molecule, meaning specific atoms within the molecule are replaced with heavier isotopes. This labeling allows scientists to track the molecule's behavior and fate in various systems through techniques like nuclear magnetic resonance (NMR) spectroscopy .
  • Deuteration effects: Replacing hydrogen with deuterium can lead to subtle changes in a molecule's physical and chemical properties. In (2H18)Octane, deuteration can slightly alter properties like boiling point, viscosity, and reactivity compared to regular octane .

Research Applications

(2H18)Octane finds applications in various scientific research fields due to its unique properties:

  • Mechanistic studies: In organic chemistry and biochemistry, (2H18)Octane can be used to study reaction mechanisms by selectively labeling specific reaction sites within the molecule. This allows researchers to differentiate between reaction pathways and understand reaction dynamics at a deeper level .
  • Material science: (2H18)Octane can be employed in material science research to investigate properties like self-assembly, diffusion, and interactions within materials. By studying the behavior of deuterated molecules, scientists can gain insights into the underlying physical and chemical processes governing these materials .
  • Environmental science: (2H18)Octane can be used as a tracer molecule in environmental studies to track the movement and fate of organic compounds in various ecosystems. Due to its similar properties to regular octane, it can serve as a model compound while allowing researchers to distinguish it from naturally occurring octane through its deuterium labeling .

Octane-d18, also known as deuterated octane, is a deuterated form of the hydrocarbon octane. Its chemical formula is C8D18\text{C}_8\text{D}_{18}, with a molecular weight of approximately 132.34 g/mol. The compound is characterized by the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its distinct NMR properties compared to non-deuterated compounds .

Similar to its non-deuterated counterpart, octane. One notable reaction is the hydrogen/deuterium exchange, which can be utilized to study reaction mechanisms involving proton transfer. This property makes it valuable for investigating kinetics and dynamics in chemical systems . Additionally, it can undergo combustion reactions typical of alkanes, producing carbon dioxide and water as byproducts.

While octane-d18 itself is not typically associated with significant biological activity, its role as a solvent in biological studies can influence the behavior of biomolecules. It is primarily used in NMR studies to investigate the structure and dynamics of proteins and other biological macromolecules. The presence of deuterium can alter the relaxation times in NMR experiments, providing clearer insights into molecular interactions and conformational changes .

The synthesis of octane-d18 generally involves the deuteration of n-octane. This can be achieved through several methods:

  • Catalytic Exchange: Utilizing catalysts that facilitate the exchange of hydrogen atoms with deuterium from a deuterated solvent.
  • Reduction Reactions: Employing deuterated reducing agents to convert octene or other derivatives into octane-d18.
  • Electrochemical Methods: Applying electrochemical techniques to promote the incorporation of deuterium into the hydrocarbon structure .

Octane-d18 has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent in NMR studies, allowing researchers to analyze molecular structures without interference from hydrogen signals.
  • Chemical Kinetics Studies: Its unique properties are utilized to explore reaction mechanisms involving proton transfer.
  • Chromatography: Octane-d18 has been employed in gas chromatography to evaluate separation factors for deuterated isomers .

Interaction studies using octane-d18 often focus on its role as a solvent in NMR experiments. By examining how biomolecules behave in a deuterated environment, researchers can gain insights into molecular dynamics and interactions that are otherwise obscured in hydrogen-rich solvents. These studies are crucial for understanding protein folding, ligand binding, and other biochemical processes .

Several compounds share structural similarities with octane-d18:

CompoundFormulaUnique Features
OctaneC8H18Non-deuterated form; widely used as fuel
HexadecaneC16H34Longer carbon chain; used in various industrial applications
DodecaneC12H26Commonly used as an alkane standard in chromatography
2-OctanolC8H18OContains an alcohol functional group; different reactivity
DecaneC10H22Intermediate chain length; used in fuel and solvents

Octane-d18's uniqueness lies in its specific isotopic composition, which provides distinct advantages in spectroscopic applications and chemical analysis that are not available with its non-deuterated counterparts or other similar compounds .

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (90.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (90.7%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

17252-77-6

Wikipedia

Octane-d18

Dates

Modify: 2023-08-15

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